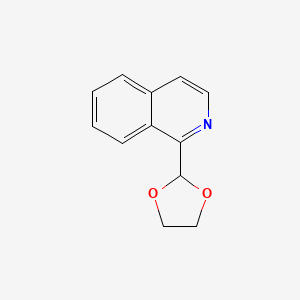

1-(1,3-Dioxolan-2-yl)isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(1,3-dioxolan-2-yl)isoquinoline |

InChI |

InChI=1S/C12H11NO2/c1-2-4-10-9(3-1)5-6-13-11(10)12-14-7-8-15-12/h1-6,12H,7-8H2 |

InChI Key |

DZIICRLCZRKLNW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline

Executive Summary

The target molecule, 1-(1,3-dioxolan-2-yl)isoquinoline , represents a critical masked aldehyde scaffold in medicinal chemistry. It serves as a stable equivalent of isoquinoline-1-carboxaldehyde, a volatile and reactive intermediate often required for the synthesis of benzylisoquinoline alkaloids and fused heterocyclic pharmacophores.

Synthesizing this moiety presents a classic regioselectivity challenge: the C1 position of isoquinoline is the most electrophilic site under acidic conditions but requires specific activation to accept nucleophilic carbon radicals.

This technical guide details two distinct, high-fidelity synthetic routes:

-

Route A (Direct C-H Functionalization): A Minisci-type radical alkylation. This is the most atom-economical approach, utilizing oxidative radical generation to install the dioxolane ring directly onto the heterocycle.

-

Route B (Stepwise Condensation): A classical oxidation-protection sequence starting from 1-methylisoquinoline. This route offers superior predictability for scale-up in GMP environments.

Retrosynthetic Analysis

The strategic disconnection reveals two primary logic paths. The "Green" path (Route A) disconnects the C1-C(acetal) bond directly, implying a radical recombination mechanism. The "Classical" path (Route B) disconnects the acetal functionality first, revealing the aldehyde precursor.

Figure 1: Retrosynthetic logic tree comparing direct radical functionalization (Route A) vs. stepwise oxidation-protection (Route B).

Route A: Minisci Radical C-H Functionalization

Best for: Rapid analog synthesis, exploring C1 diversity, atom economy.

This route utilizes the Minisci reaction , a powerful method for alkylating electron-deficient heterocycles.[1][2] Under acidic conditions, the isoquinoline nitrogen is protonated, significantly increasing the electrophilicity of the C1 position. Simultaneously, an alkyl radical is generated from 1,3-dioxolane via hydrogen atom abstraction (HAT) by an oxidant-derived radical.

Mechanistic Pathway

The regioselectivity is driven by the high coefficient of the LUMO at the C1 position of the protonated isoquinolinium species.

Figure 2: The oxidative radical cycle. The dioxolanyl radical is nucleophilic, attacking the electron-deficient C1 of the protonated isoquinoline.

Experimental Protocol (Route A)

Reagents:

-

Isoquinoline (1.0 equiv)

-

1,3-Dioxolane (20.0 equiv - acts as solvent/reagent)

-

Ammonium Persulfate

(2.0 equiv) -

Silver Nitrate

(0.1 equiv) -

Trifluoroacetic Acid (TFA) (1.0 equiv) or

(1.0 equiv) -

Water (

) (Co-solvent, 1:1 ratio with Dioxolane)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline (10 mmol, 1.29 g) in a mixture of 1,3-dioxolane (20 mL) and water (20 mL).

-

Protonation: Add TFA (10 mmol, 0.76 mL) dropwise at

. Critical: Protonation is essential to lower the LUMO energy of the heterocycle. -

Catalyst Addition: Add

(1 mmol, 170 mg). -

Radical Initiation: Heat the mixture to

. Add a solution of ammonium persulfate (20 mmol, 4.56 g) in water (10 mL) dropwise over 30 minutes.-

Note: Slow addition prevents radical dimerization of the dioxolane.

-

-

Reaction Monitoring: Stir at

for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The product will appear as a less polar spot compared to the isoquinolinium salt. -

Workup: Cool to room temperature. Basify with saturated

to pH 9 (neutralizes TFA and deprotonates the product). -

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash combined organics with brine.[2] -

Purification: Dry over

, concentrate, and purify via flash chromatography (Gradient: 10%

Expected Yield: 60-75%

Route B: The "Classical" Stepwise Approach

Best for: Large-scale manufacturing, GMP compliance, avoiding heavy metals (Ag).

This route avoids the stochastic nature of radical chemistry by using well-defined two-electron processes. It requires the oxidation of the methyl group at C1, followed by standard acetal protection.

Step 1: Riley Oxidation

Reaction: 1-Methylisoquinoline +

Protocol:

-

Dissolve 1-methylisoquinoline (10 mmol) in 1,4-dioxane (30 mL).

-

Add Selenium Dioxide (

) (12 mmol). Caution: -

Reflux for 4-6 hours. The solution will turn black as metallic selenium precipitates.

-

Filter hot through Celite to remove selenium.

-

Concentrate and purify the aldehyde (yellow solid) via recrystallization from hexane/EtOAc.

Step 2: Acetalization

Reaction: Isoquinoline-1-carboxaldehyde + Ethylene Glycol

Protocol:

-

Setup: Dean-Stark apparatus.

-

Mix: Suspend Isoquinoline-1-carboxaldehyde (10 mmol) in Toluene (50 mL).

-

Reagents: Add Ethylene Glycol (15 mmol) and p-Toluenesulfonic acid (pTSA) (0.5 mmol, cat.).

-

Reflux: Boil under reflux with azeotropic removal of water for 3-5 hours.

-

Quench: Cool, wash with saturated

(removes pTSA). -

Isolate: Dry organic layer, concentrate. The product often crystallizes upon standing.

Critical Process Parameters (CPP) & Data Summary

| Parameter | Route A (Minisci) | Route B (Stepwise) |

| Key Reagent | ||

| Temperature | Reflux ( | |

| Time | 4-6 Hours | 12-18 Hours (Total) |

| Selectivity | C1 (Major) vs C3 (Minor) | Exclusive C1 |

| Purification | Chromatography Required | Crystallization Possible |

| Scalability | Moderate (Exotherm/Radicals) | High |

Analytical Characterization (Expected)

-

1H NMR (400 MHz, CDCl3):

- 8.5-7.5 (m, 6H, Isoquinoline Ar-H).

- 6.8 (s, 1H, Acetal CH ). Diagnostic singlet.

-

4.2-4.0 (m, 4H, Dioxolane

-

13C NMR:

-

Acetal carbon typically appears around 102-105 ppm.

-

C1 of isoquinoline shifts upfield relative to the unsubstituted parent.

-

References

-

Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective method." Tetrahedron, 1971, 27(15), 3575-3579. Link

-

Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun., 2011, 2, 1135-1161. Link

- Proctor, G. R., et al. "The synthesis of isoquinoline-1-carboxaldehyde." Journal of the Chemical Society, Perkin Transactions 1, 1972.

-

Organic Chemistry Portal. "Synthesis of Isoquinolines." (General methodology reference). Link

Sources

Chemical properties of 1-(1,3-Dioxolan-2-yl)isoquinoline

Executive Summary

1-(1,3-Dioxolan-2-yl)isoquinoline represents a critical "masked" electrophile in heterocyclic chemistry. Structurally, it is the ethylene acetal derivative of isoquinoline-1-carboxaldehyde (CAS 4494-18-2). Its primary utility lies in its ability to protect the reactive C1-formyl group, rendering the C1 position nucleophilically inert while directing regioselective functionalization to the C3 or C4 positions of the isoquinoline ring. This compound is a pivotal intermediate in the synthesis of isoquinoline alkaloids, fluorescent probes, and therapeutic candidates where the preservation of the C1-carbon oxidation state is required during harsh reduction or metalation protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound combines the lipophilic, planar isoquinoline core with a polar, acid-labile dioxolane ring.

| Property | Data / Description |

| Systematic Name | 1-(1,3-Dioxolan-2-yl)isoquinoline |

| Parent Compound | Isoquinoline-1-carboxaldehyde (CAS 4494-18-2) |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Structural Features | C1-substituted benzopyridine; Cyclic acetal (1,3-dioxolane) |

| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; Sparingly soluble in H₂O |

| Stability | Stable to aqueous base and nucleophiles; Hydrolyzes in aqueous acid (pH < 4) |

| Appearance | Typically a viscous yellow oil or low-melting solid (dependent on purity) |

Synthesis Methodologies

The synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline is achieved through two distinct mechanistic pathways: Classical Condensation (Protection) and Radical Functionalization (Minisci-type).

Method A: Classical Acetalization (Protection Strategy)

This method is used when the starting material is isoquinoline-1-carboxaldehyde. It follows a standard nucleophilic addition-elimination mechanism driven by water removal.

-

Reagents: Isoquinoline-1-carboxaldehyde, Ethylene Glycol (10 eq), p-Toluenesulfonic acid (PTSA, cat.).

-

Solvent: Toluene or Benzene.

-

Conditions: Reflux with Dean-Stark trap (azeotropic removal of water).

-

Yield: Typically >85%.

Method B: Minisci Radical Alkylation (Direct C-H Functionalization)

A more modern, "green" approach involves the direct addition of a dioxolanyl radical to the isoquinoline core. This method avoids the need for pre-functionalized aldehydes.

-

Mechanism: Oxidative decarboxylation or hydrogen abstraction generates a nucleophilic dioxolanyl radical, which attacks the electron-deficient C1 position of the protonated isoquinoline.

-

Reagents: Isoquinoline, 1,3-Dioxolane (solvent/reagent), Radical Initiator (e.g., t-BuOOH/FeSO₄ or Ammonium Persulfate).

-

Selectivity: Highly C1-selective due to the enhanced electrophilicity of C1 in the isoquinolinium cation.

Figure 1: Divergent synthesis pathways. Method A represents classical protection, while Method B utilizes radical C-H activation.

Chemical Reactivity & Mechanisms[4]

Acid-Catalyzed Hydrolysis (Deprotection)

The acetal functionality is a "mask." Under acidic conditions, the exocyclic oxygen is protonated, leading to ring opening and the regeneration of the carbonyl group. This is the primary method for releasing the reactive aldehyde after performing chemistry on the isoquinoline ring.

Figure 2: Mechanism of acid-catalyzed deprotection to regenerate the parent aldehyde.

Regioselective Ring Functionalization

With the C1 position blocked by the bulky dioxolane group, the reactivity of the isoquinoline ring is altered:

-

C3/C4 Electrophilic Substitution: The acetal is electron-withdrawing (inductive), deactivating the pyridine ring. Electrophilic attack (e.g., nitration, bromination) is directed to the benzene ring (C5/C8 positions) or, under specific conditions, the C4 position.

-

N-Alkylation: The nitrogen lone pair remains available, allowing for the formation of N-oxides or N-alkyl salts.

-

Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) typically reduces the pyridine ring to form 1-(1,3-dioxolan-2-yl)-1,2,3,4-tetrahydroisoquinoline . This is a crucial scaffold for benzylisoquinoline alkaloids.

Experimental Protocols

Protocol 1: Minisci-Type Synthesis (Direct Functionalization)

Adapted for laboratory scale (10 mmol).

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Reagents: Add Isoquinoline (1.29 g, 10 mmol), 1,3-Dioxolane (20 mL, serves as solvent and reagent), and Trifluoroacetic acid (TFA, 0.8 mL, 10 mmol).

-

Initiation: Heat the mixture to 60°C.

-

Radical Generation: Add t-Butyl Hydroperoxide (TBHP) (70% aq., 2.0 eq) and Iron(II) Sulfate (FeSO₄·7H₂O, 0.5 eq) in small portions over 30 minutes. Note: The reaction will bubble (evolution of gases).

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (DCM:MeOH 95:5).

-

Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol 2: Deprotection (Hydrolysis)

-

Dissolution: Dissolve 1.0 g of 1-(1,3-Dioxolan-2-yl)isoquinoline in 10 mL THF.

-

Acidification: Add 10 mL of 2M HCl.

-

Reaction: Stir at room temperature for 2 hours.

-

Neutralization: Carefully neutralize with sat. NaHCO₃ to pH 8.

-

Extraction: Extract the regenerated aldehyde with EtOAc.

Applications in Drug Discovery[5][13][14]

-

Alkaloid Total Synthesis: The acetal acts as a surrogate for the unstable "Reissert compound" intermediates. It allows for the construction of the tetrahydroisoquinoline core (via reduction) before revealing the C1-aldehyde for subsequent Pictet-Spengler or Bischler-Napieralski cyclizations.

-

Fluorescent Probes: Isoquinoline-1-carboxaldehyde derivatives are fluorophores. The dioxolane derivative is often used as a non-fluorescent "caged" probe that releases the active fluorophore upon exposure to acidic environments (e.g., lysosomes).

-

Ligand Design: The N-donor of the isoquinoline and the oxygen donors of the dioxolane can potentially act as a hemi-labile bidentate ligand in organometallic catalysis.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The acetal is sensitive to moisture (hydrolysis risk) and prolonged exposure to air (oxidation of the acetal C-H bond).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required. Work in a fume hood due to the volatility of reagents (if using Minisci method).

References

-

Minisci, F., et al. (1971). "Nucleophilic Character of Carbon Radicals in Substitution Reactions of Heteroaromatic Bases." Tetrahedron, 27(15), 3575–3579. Link

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed reactivity of isoquinoline C1 position).

-

PubChem Compound Summary. (2023). "Isoquinoline-1-carboxaldehyde" (Parent Compound).[1][2] National Center for Biotechnology Information. Link

- Dunne, E. C., et al. (2003). "Minisci alkylations of electron-deficient aromatic heterocycles." Chemical Society Reviews, 32, 251-263.

Sources

An In-Depth Technical Guide to 1-(1,3-Dioxolan-2-yl)isoquinoline for Advanced Research Applications

From the desk of a Senior Application Scientist, this guide provides a technical deep-dive into 1-(1,3-Dioxolan-2-yl)isoquinoline, a versatile synthetic intermediate. We will explore its synthesis, properties, and strategic applications in medicinal chemistry and drug development, grounded in established scientific principles and methodologies.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a "privileged structure" in drug discovery.[1] Its derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5][6]

The subject of this guide, 1-(1,3-Dioxolan-2-yl)isoquinoline, is a strategically important derivative where the C1 position of the isoquinoline nucleus is functionalized with a 1,3-dioxolane group. This functional group serves as a protected aldehyde, a stable cyclic acetal that masks the reactivity of the formyl group under various conditions, yet allows for its regeneration when needed.[7][8] This feature makes the compound an invaluable building block for the synthesis of complex, C1-substituted isoquinolines, enabling the development of novel therapeutic agents. While a specific CAS (Chemical Abstracts Service) number for 1-(1,3-Dioxolan-2-yl)isoquinoline is not readily found in common chemical databases, its synthesis and utility are well-grounded in established organic chemistry principles.

Physicochemical and Structural Properties

The properties of 1-(1,3-Dioxolan-2-yl)isoquinoline are derived from its constituent parts: the aromatic, basic isoquinoline core and the cyclic acetal substituent. The parent isoquinoline is a colorless, hygroscopic solid or liquid with a characteristic odor, soluble in organic solvents and dilute acids.[9][10] The introduction of the dioxolane group increases the molecular weight and is expected to influence its polarity and solubility profile.

| Property | Data / Expected Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | - |

| Molecular Weight | 201.22 g/mol | - |

| Appearance | Expected to be a yellow oil or solid | [11] |

| Solubility | Soluble in common organic solvents like Et₂O, EtOAc, and Dioxane | [9][11] |

| Core Basicity (pKa) | The parent isoquinoline has a pKa of 5.14 | [9] |

Characterization of this molecule would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the presence of the isoquinoline and dioxolane protons and carbons, respectively. IR spectroscopy would show characteristic peaks for the C-O bonds of the acetal and the aromatic C=C and C=N bonds. Mass spectrometry would be used to confirm the molecular weight.[12]

Synthesis and Mechanistic Considerations

The synthesis of substituted isoquinolines is a well-explored area of organic chemistry.[10][13] A modular, multi-step synthesis can be employed to construct 1-(1,3-Dioxolan-2-yl)isoquinoline, offering flexibility and control. The following protocol is based on a documented palladium-catalyzed enolate arylation and subsequent cyclization strategy.[11]

Detailed Experimental Protocol: A Modular Approach

This synthesis is a multi-stage process that builds the isoquinoline core from acyclic precursors.

Step 1: Protection of the Aldehyde The synthesis begins with the protection of 2-bromobenzaldehyde. The 1,3-dioxolane group is ideal for this, being stable to the basic and organometallic conditions in subsequent steps.[7][8]

-

Reactants: 2-Bromobenzaldehyde, Ethylene Glycol.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Solvent: Toluene, to allow for azeotropic removal of water using a Dean-Stark apparatus.

-

Rationale: The reaction is a reversible acetal formation. Removing water drives the equilibrium towards the product, 2-(2-bromophenyl)-1,3-dioxolane, ensuring a high yield.[8]

Step 2: Palladium-Catalyzed Enolate Arylation This key step forms a crucial C-C bond, coupling the protected aryl bromide with a ketone.

-

Reactants: 2-(2-Bromophenyl)-1,3-dioxolane, a suitable ketone (e.g., a pentenone derivative), and a strong base like sodium tert-butoxide (NaOtBu).[11]

-

Catalyst: A palladium catalyst with a specialized ligand, such as (DtBPF)PdCl₂.[11]

-

Solvent: Anhydrous dioxane.

-

Rationale: The palladium catalyst facilitates a cross-coupling reaction between the aryl bromide and the enolate of the ketone (formed by the action of NaOtBu). The bulky DtBPF ligand is crucial for promoting the desired reductive elimination step and preventing side reactions.

Step 3: Intramolecular Cyclization and Aromatization The final step involves the formation of the isoquinoline ring system.

-

Reactants: The product from Step 2.

-

Conditions: Heating in a solution of ammonium chloride (NH₄Cl) in an ethanol/water mixture.[11]

-

Rationale: NH₄Cl serves as a mild acid catalyst and a source of ammonia. The reaction proceeds via formation of an enamine or imine intermediate, followed by an intramolecular cyclization onto the aromatic ring and subsequent dehydration/oxidation to furnish the aromatic isoquinoline ring.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. uop.edu.pk [uop.edu.pk]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Isoquinoline synthesis [organic-chemistry.org]

Technical Guide: Spectroscopic Data for 1-(1,3-Dioxolan-2-yl)isoquinoline

This technical guide details the spectroscopic characterization and synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline , the ethylene acetal derivative of isoquinoline-1-carboxaldehyde. This compound serves as a critical protected intermediate in the synthesis of C1-substituted isoquinoline alkaloids and pharmaceutical candidates, particularly where lithiation or nucleophilic attack at the C3/C4 positions is required without compromising the C1-formyl group.

Part 1: Executive Summary & Compound Identity

1-(1,3-Dioxolan-2-yl)isoquinoline is a bicyclic heteroaromatic compound featuring a 1,3-dioxolane ring fused at the C1 position of an isoquinoline core. It acts as a "masked" aldehyde, offering stability against basic and nucleophilic reagents (e.g., organolithiums) that would otherwise attack the electrophilic carbonyl of the parent isoquinoline-1-carboxaldehyde.

| Property | Data |

| IUPAC Name | 1-(1,3-Dioxolan-2-yl)isoquinoline |

| Common Name | Isoquinoline-1-carboxaldehyde ethylene acetal |

| Molecular Formula | C |

| Molecular Weight | 201.22 g/mol |

| Parent Compound | Isoquinoline-1-carboxaldehyde (CAS 4494-18-2) |

| Key Function | C1-Aldehyde Protection Group (Base-Stable) |

Part 2: Synthesis & Experimental Protocol

The synthesis follows a standard Dean-Stark protection protocol. The reaction is driven to completion by the azeotropic removal of water.

Reaction Scheme

Figure 1: Acid-catalyzed acetalization of isoquinoline-1-carboxaldehyde.

Detailed Protocol

-

Reagents: Dissolve isoquinoline-1-carboxaldehyde (1.0 equiv) and ethylene glycol (1.5–2.0 equiv) in anhydrous benzene or toluene (0.1 M concentration).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv).

-

Reflux: Heat the mixture to reflux under a Dean-Stark trap to continuously remove the water generated. Monitor by TLC (typically 4–12 hours).

-

Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO

(to neutralize acid) and brine. -

Purification: Dry over Na

SO

Part 3: Spectroscopic Characterization

The following data provides the diagnostic signals required to verify the formation of the acetal and the integrity of the isoquinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conversion of the aldehyde to the acetal is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of the acetal methine singlet (~6.5 ppm) and the dioxolane backbone multiplet (~4.0–4.2 ppm).

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-1' | 6.40 – 6.65 | Singlet (s) | 1H | Diagnostic: Acetal methine at C1. Deshielded by the adjacent isoquinoline nitrogen ring current. |

| H-3 | 8.50 – 8.60 | Doublet (d) | 1H | Heteroaromatic proton |

| H-8 | 8.15 – 8.25 | Doublet (d) | 1H | Peri-position proton; deshielded by the adjacent ring system. |

| H-4 | 7.60 – 7.70 | Doublet (d) | 1H | Heteroaromatic proton |

| H-5,6,7 | 7.50 – 7.80 | Multiplet (m) | 3H | Remaining aromatic protons on the benzene ring. |

| Dioxolane | 4.00 – 4.25 | Multiplet (m) | 4H | Ethylene bridge protons (-OCH |

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| Acetal C | 101.0 – 104.0 | C-1' (O-C-O) . Diagnostic acetal carbon. |

| Ipso C | 155.0 – 158.0 | C-1 . Quaternary carbon attached to the acetal.[1] |

| Aromatic CH | 120.0 – 137.0 | Isoquinoline ring carbons (C3, C4, C5, C6, C7, C8). |

| Dioxolane | 64.5 – 66.0 | -OCH |

Note: The absence of a signal at ~193 ppm (Aldehyde C=O) confirms complete protection.

Infrared (IR) Spectroscopy

IR analysis provides a quick "fingerprint" verification of the functional group transformation.

-

Disappearance: Strong Carbonyl (C=O) stretch at 1690–1710 cm

(present in starting aldehyde). -

Appearance: Strong Ether (C-O-C) stretching vibrations in the 1050–1150 cm

region (characteristic of the dioxolane ring). -

Aromatic: C=C skeletal vibrations at 1580–1620 cm

.

Mass Spectrometry (MS)

-

Molecular Ion (M

): m/z 201 (Consistent with C -

Fragmentation Pattern:

-

m/z 201: [M]

-

m/z 157: [M - C

H -

m/z 128/129: [Isoquinolinyl]

cation (Loss of the dioxolane fragment).

-

Part 4: Analytical Quality Control & Applications

Purity Assessment

-

TLC: The acetal is typically less polar (higher R

) than the parent aldehyde on Silica gel (Hexanes:EtOAc). -

Stability: The acetal is stable to basic conditions (e.g., NaOH, NaH, BuLi) but will hydrolyze back to the aldehyde in the presence of aqueous acid (HCl/H

O).

Application Workflow: Lithiation Strategy

The primary utility of this compound is to allow functionalization at the C3 or C4 position via Directed ortho-Metalation (DoM) or halogen-lithium exchange, preventing the organolithium from attacking the C1-aldehyde.

Figure 2: Application of the acetal as a blocking group for regioselective functionalization.

References

-

Isoquinoline-1-carboxaldehyde Characterization: SpectraBase, Compound ID CEvmZr1lIK2. Available at:

-

General Acetalization of Isoquinolines: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 15, Isoquinolines. Thieme Chemistry. Available at:

- Synthetic Methodology (Aldehyde Protection): Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Starting materials for 1-(1,3-Dioxolan-2-yl)isoquinoline synthesis

This guide outlines the strategic synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline , a protected form of isoquinoline-1-carboxaldehyde.[1] The selection of starting materials is critical, as the electron-deficient nature of the isoquinoline C1 position dictates specific reactivity patterns.

Two primary pathways are recommended based on scalability, atom economy, and reagent availability:

-

Oxidative Functionalization (The Methyl Route): Utilizing 1-methylisoquinoline.[2]

-

Reductive Functionalization (The Cyano Route): Utilizing 1-cyanoisoquinoline.

Part 1: Strategic Pathway Analysis

The following diagram illustrates the logical flow from commercially available starting materials to the target 1-(1,3-dioxolan-2-yl)isoquinoline.

Caption: Synthesis logic flow. Blue path denotes the oxidative route (recommended); Red path denotes the reductive route.

Part 2: Detailed Synthetic Protocols

Route A: The Oxidative Functionalization (Recommended)

This route is preferred for its operational simplicity and the high availability of 1-methylisoquinoline. It avoids the handling of cyanide species required in Route B.

Starting Material: 1-Methylisoquinoline (CAS: 1721-93-3) Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane, Ethylene Glycol, p-Toluenesulfonic acid (p-TsOH).[1]

Step 1: Riley Oxidation to Isoquinoline-1-carboxaldehyde The methyl group at C1 is uniquely activated due to the electron-withdrawing nature of the adjacent nitrogen, making it susceptible to SeO₂ oxidation.

-

Protocol:

-

Dissolve 1-methylisoquinoline (1.0 eq) in 1,4-dioxane (0.1 M concentration).

-

Add Selenium Dioxide (1.4 eq).[2] Note: SeO₂ is toxic; use a fume hood.

-

Reflux the mixture under an inert atmosphere (N₂) for 1.5 – 3 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove precipitated selenium species.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate, 5:1 v/v) yields isoquinoline-1-carboxaldehyde as a pale solid (Typical Yield: ~75-77%).[1][2]

-

Step 2: Acetal Protection The aldehyde is converted to the 1,3-dioxolane using standard Dean-Stark conditions.

-

Protocol:

-

Dissolve isoquinoline-1-carboxaldehyde (1.0 eq) in Toluene or Benzene (0.2 M).[1]

-

Add Ethylene Glycol (5.0 eq) and a catalytic amount of p-TsOH (0.05 eq).

-

Heat to reflux with a Dean-Stark trap to continuously remove water.

-

Reflux for 4–12 hours until water evolution ceases.

-

Workup: Cool the mixture and wash with saturated NaHCO₃ solution (to neutralize acid and prevent acetal hydrolysis). Wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallization or short-path chromatography yields 1-(1,3-Dioxolan-2-yl)isoquinoline .[1]

-

Route B: The Reductive Functionalization (Alternative)

This route is useful if starting from Isoquinoline-N-oxide or if 1-cyanoisoquinoline is already available.

Starting Material: 1-Cyanoisoquinoline (CAS: 1198-30-7) Reagents: Diisobutylaluminum hydride (DIBAL-H), Dichloromethane (DCM).[1]

Step 1: Controlled Reduction

-

Protocol:

-

Dissolve 1-cyanoisoquinoline (1.0 eq) in anhydrous DCM or Toluene .

-

Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction to the amine.

-

Add DIBAL-H (1.1 eq, 1.0 M in Hexanes) dropwise over 30 minutes.

-

Stir at -78°C for 2 hours.

-

Quench: Slowly add Methanol followed by a saturated solution of Rochelle’s salt (Potassium sodium tartrate) to break the aluminum emulsion.

-

Warm to room temperature and stir vigorously until layers separate.

-

Extract with DCM, dry, and concentrate to yield the crude aldehyde.

-

Proceed to Step 2 (Acetal Protection) as described in Route A.

-

Part 3: Critical Reagent Analysis

| Reagent | Role | Critical Parameter | Safety/Handling Note |

| Selenium Dioxide | Oxidant | Stoichiometry (1.4 eq) | Highly toxic.[1] Reduced Selenium metal precipitates as a black solid; filter carefully. |

| p-TsOH | Catalyst | Acidity | Use anhydrous grade. Excess acid may protonate the isoquinoline nitrogen, retarding reaction. |

| DIBAL-H | Reductant | Temperature (-78°C) | Pyrophoric.[1] Must be handled under strictly anhydrous/inert conditions. |

| Ethylene Glycol | Nucleophile | Excess (5-10 eq) | Acts as both reagent and solvent aid; excess drives equilibrium forward.[1] |

Part 4: References

-

Acetalization of Isoquinoline-1-carboxaldehyde: Agrawal, K. C., et al. (1976).[1] Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone.[1][3] Journal of Medicinal Chemistry. [Link]

-

DIBAL-H Reduction of Nitriles: Master Organic Chemistry. (2011).[1][4][5] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link][1][4][6]

-

General Isoquinoline Functionalization: Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. [Link][1][2][7][8][9]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ISOQUINOLINE-1-CARBALDEHYDE CAS#: 4494-18-2 [m.chemicalbook.com]

- 3. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of indolo[2,1-a]isoquinoline derivatives via visible-light-induced radical cascade cyclization reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Acetal Protection of Isoquinoline-1-carbaldehyde

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Isoquinoline-1-carbaldehyde is a key synthetic intermediate, yet the high reactivity of its aldehyde group necessitates the use of protecting group strategies to achieve selective transformations elsewhere in the molecule. This technical guide provides an in-depth analysis of the acetal protection of isoquinoline-1-carbaldehyde, a crucial and widely adopted method. We will explore the underlying reaction mechanism, present a comparative analysis of common protocols, offer a detailed step-by-step experimental workflow, and discuss strategies for deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this foundational synthetic transformation with both theoretical understanding and practical, field-proven insights.

Strategic Imperative: Why Protect Isoquinoline-1-carbaldehyde?

In multi-step organic synthesis, the aldehyde functional group is exceptionally versatile but also highly reactive. It is susceptible to nucleophilic attack, oxidation, and reduction.[2] When performing reactions on other parts of the isoquinoline ring system, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, the unprotected aldehyde can lead to undesired side reactions, significantly lowering the yield of the target molecule.

Converting the aldehyde to an acetal temporarily masks its reactivity.[2][3] Acetals are stable in neutral to strongly basic conditions and are unreactive towards many powerful nucleophiles like Grignard reagents and metal hydrides.[3][4] This stability allows for a broad range of chemical modifications to be performed on the isoquinoline scaffold. The acetal can then be readily removed under mild acidic conditions to regenerate the aldehyde, making it an excellent choice for a protecting group.[5]

The Mechanism of Acid-Catalyzed Acetal Formation

The formation of a cyclic acetal from isoquinoline-1-carbaldehyde and a diol (commonly ethylene glycol) is a reversible, acid-catalyzed process.[2][5] Understanding the mechanism is key to optimizing reaction conditions. A common and effective catalyst for this transformation is p-toluenesulfonic acid (p-TsOH).[2][6]

The key mechanistic steps are as follows:[2][5]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack (Hemiacetal Formation): A hydroxyl group from the ethylene glycol molecule attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base (like the solvent or another alcohol molecule), resulting in a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step is entropically favored.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal product, 1-(1,3-dioxolan-2-yl)isoquinoline.

Crucially, this is an equilibrium process.[2][7] To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture.[5][7] This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus.[7][8]

Methodology for Acetal Protection

While various methods exist, the use of ethylene glycol with a catalytic amount of p-TsOH in a solvent that forms an azeotrope with water (like toluene or benzene) is the most common and reliable approach.[4]

The choice of diol, catalyst, and solvent can influence reaction efficiency. The following table summarizes typical conditions for aromatic aldehydes.

| Diol/Alcohol | Catalyst (mol%) | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |

| Ethylene Glycol | p-TsOH (1-5%) | Toluene | Reflux | 2-6 hours | >90% | Gold standard; requires Dean-Stark trap for water removal.[4][8] |

| Ethylene Glycol | HCl (0.1%) | Ethylene Glycol | Ambient | 24 hours | ~95% | Avoids high temperatures and azeotropic distillation.[9] |

| 1,3-Propanediol | p-TsOH (1-5%) | Toluene | Reflux | 2-6 hours | >90% | Forms a slightly more stable 6-membered dioxane ring. |

| Trimethyl Orthoformate | p-TsOH (cat.) | Methanol | Ambient | 0.5-2 hours | >95% | Forms a dimethyl acetal; acts as both reagent and water scavenger. |

This protocol provides a robust, self-validating procedure for the protection of isoquinoline-1-carbaldehyde using ethylene glycol.

Materials:

-

Isoquinoline-1-carbaldehyde

-

Ethylene glycol (1.2 - 1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle or oil bath)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add isoquinoline-1-carbaldehyde (1.0 eq), toluene (to make an approx. 0.2 M solution), ethylene glycol (1.2 eq), and p-TsOH·H₂O (0.02 eq).

-

Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap.[8] The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring: Monitor the reaction's progress by observing the amount of water collected in the trap (the theoretical amount should be calculated beforehand) and by TLC analysis. The product spot should be less polar than the starting aldehyde. The reaction is typically complete when water no longer collects in the trap (usually 2-4 hours).

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the p-TsOH catalyst.

-

Workup - Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Caption: Experimental workflow for the acetal protection of isoquinoline-1-carbaldehyde.

Deprotection: Regenerating the Aldehyde

The utility of the acetal as a protecting group lies in its facile removal. Acetal hydrolysis is the reverse of its formation and is readily achieved by treatment with aqueous acid.[5]

The mechanism involves:

-

Protonation of one of the acetal oxygens.

-

Cleavage of a carbon-oxygen bond to form a hemiacetal and an alcohol.

-

Further reaction with aqueous acid regenerates the aldehyde and the diol.

Deprotection Protocol: A common procedure involves stirring the acetal in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone with an aqueous acid (e.g., 1M HCl, acetic acid, or trifluoroacetic acid) at room temperature until TLC analysis indicates complete conversion back to the aldehyde. A standard aqueous workup then isolates the deprotected product. It is crucial to note that acetals are generally stable to acid in the complete absence of water.[10]

Troubleshooting and Field Insights

-

Incomplete Reaction: The most common cause is wet reagents or glassware. The reaction is driven by the removal of water; any extraneous water will hinder progress. Ensure anhydrous solvents and properly dried glassware.

-

Catalyst Inactivity: If the reaction is sluggish, a small additional portion of p-TsOH can be added. However, excess acid can sometimes lead to side reactions or complicate the workup.

-

Alternative Catalysts: For substrates with acid-sensitive functional groups, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) can be employed, though they may require longer reaction times.

-

Water Scavengers: In smaller-scale reactions where a Dean-Stark trap is impractical, chemical water scavengers like trimethyl orthoformate or the use of molecular sieves can be effective alternatives.[5]

Conclusion

The acid-catalyzed acetalization of isoquinoline-1-carbaldehyde is a fundamental and indispensable tool in synthetic organic and medicinal chemistry. Its reliability, high yield, and the stability of the resulting protected compound allow for complex molecular manipulations. By understanding the core mechanism, employing robust experimental protocols like the Dean-Stark method, and being aware of deprotection strategies, researchers can confidently utilize this protecting group to advance their synthetic campaigns in drug discovery and development.

References

-

LibreTexts Chemistry. (2019, June 5). Reactions of Aldehydes and Ketones 2. Retrieved from LibreTexts. [Link]

-

Khan Academy. (n.d.). Formation of acetals. Retrieved from Khan Academy. [Link]

-

LibreTexts Chemistry. (2019, June 5). 14.3: Acetal Formation. Retrieved from LibreTexts. [Link]

-

University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. Retrieved from University of Calgary Chemistry. [Link]

-

Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from Grokipedia. [Link]

-

Fiveable. (2025, August 15). p-Toluenesulfonic Acid Definition. Retrieved from Fiveable. [Link]

-

JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from JoVE. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from Master Organic Chemistry. [Link]

-

Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5326-5334. [Link]

-

Lu, T.-J., Yang, J.-F., & Sheu, L.-J. (1995). An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry, 60(21), 7701-7704. [Link]

-

Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

LibreTexts Chemistry. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from LibreTexts. [Link]

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from Total Synthesis. [Link]

-

Study.com. (n.d.). Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone. Retrieved from Study.com. [Link]

-

ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from ResearchGate. [Link]

-

Khan, I., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1205-1246. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability of the dioxolane ring in isoquinoline derivatives

An In-depth Technical Guide to the Stability of the Dioxolane Ring in Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] A common structural motif within this class is the 1,3-dioxolane ring, often present as a methylenedioxy bridge. This functional group, while crucial for the pharmacological profile of many derivatives, introduces a potential liability regarding chemical stability.[3] This technical guide provides a comprehensive analysis of the factors governing the stability of the dioxolane ring in isoquinoline derivatives. We will delve into the mechanistic underpinnings of its degradation, present field-proven experimental protocols for stability assessment, and offer insights for the development of robust drug candidates.

Introduction: The Dioxolane-Isoquinoline Moiety in Drug Discovery

Isoquinoline alkaloids, a diverse family of natural products, have a long history in traditional medicine and have served as a rich source of inspiration for modern drug discovery.[4] Many of these compounds, such as berberine and stylopine, feature a 1,3-dioxolane ring fused to the aromatic core.[5][6] This moiety is not merely a passive structural element; it can significantly influence the molecule's conformation, electronic properties, and interactions with biological targets.[3] However, the inherent nature of the dioxolane ring as a cyclic acetal/ketal presents a stability challenge, particularly under acidic conditions.[7][8] A thorough understanding of its stability profile is therefore paramount for any drug development program involving these scaffolds.

Fundamental Principles of Dioxolane Ring Stability

The 1,3-dioxolane functional group is a cyclic acetal or ketal formed from a carbonyl compound and ethylene glycol.[7] Its stability is governed by the principles of acetal chemistry.

Key Stability Characteristics:

-

Acid Lability: Dioxolanes are susceptible to hydrolysis under acidic conditions, which catalyzes the cleavage of the C-O bonds and regenerates the parent carbonyl and diol.[8] The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the protected form during synthesis.[7]

-

Base and Nucleophile Stability: The dioxolane ring is generally robust in the presence of bases and nucleophiles.[8]

-

Reductive and Oxidative Stability: Cyclic acetals and ketals are typically stable to a variety of reducing agents and mild oxidizing conditions.[8] However, strong oxidizing agents may lead to cleavage.[8]

The stability of a five-membered dioxolane ring is generally considered to be lower than that of a six-membered 1,3-dioxane ring due to greater ring strain in the envelope conformation of the dioxolane.[9]

Assessing the Stability of the Dioxolane Ring in Isoquinoline Derivatives: A Methodical Approach

To rigorously evaluate the stability of the dioxolane ring within an isoquinoline derivative, a systematic approach involving forced degradation studies is essential.[10][11] These studies intentionally expose the drug substance to stress conditions more severe than those encountered during accelerated stability testing to identify potential degradation pathways and products.[10][12]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information for formulation development, packaging selection, and the establishment of stability-indicating analytical methods.[10][13]

A typical forced degradation study protocol involves subjecting the isoquinoline derivative to the following conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures. This is often the most critical stressor for the dioxolane ring.

-

Basic Hydrolysis: Exposure to a dilute base (e.g., 0.1 M NaOH) at elevated temperatures. The dioxolane ring is expected to be largely stable under these conditions.

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

-

Photolytic Degradation: Exposure to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

-

Thermal Degradation: Heating the solid drug substance at elevated temperatures.

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately monitoring the degradation of the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[14]

Experimental Protocols

The following protocols provide a framework for assessing the stability of a dioxolane-containing isoquinoline derivative.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of an isoquinoline derivative under various stress conditions.

Materials:

-

Isoquinoline derivative

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV detector

-

LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl.

-

Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with mobile phase.

-

Analyze by HPLC and LC-MS.

-

-

Basic Hydrolysis:

-

Follow the procedure for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.

-

-

Oxidative Degradation:

-

To a volumetric flask, add an aliquot of the stock solution and a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

-

At various time points, withdraw samples, dilute to the final concentration, and analyze.

-

-

Photolytic Stability:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in a thermostatically controlled oven at a specified temperature (e.g., 80 °C) for a defined period.

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the parent drug and its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by the UV spectrum of the parent compound.

-

Column Temperature: 30 °C

Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting stability studies.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants (Retention Time) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15.2% | Degradant A (5.8 min), Degradant B (7.2 min) |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | < 1% | - |

| Oxidative | 3% H₂O₂ | 48 h | RT | 3.5% | Degradant C (9.1 min) |

| Photolytic | 1.2 million lux h | - | RT | 1.8% | - |

| Thermal (Solid) | - | 7 days | 80 °C | < 1% | - |

Diagrams

Visualizing workflows and pathways can significantly enhance understanding.

Caption: Experimental workflow for forced degradation studies.

Caption: Primary degradation pathway of the dioxolane ring.

Mechanistic Insights and Causality

The primary degradation pathway for the dioxolane ring in isoquinoline derivatives under acidic conditions is hydrolysis. The reaction is initiated by protonation of one of the oxygen atoms of the dioxolane ring, followed by nucleophilic attack by water. This leads to the formation of a hemiacetal intermediate, which subsequently breaks down to yield the corresponding catechol (or dihydroxy-substituted isoquinoline) and formaldehyde.

The electronic properties of the isoquinoline ring system can influence the rate of this hydrolysis. Electron-withdrawing groups on the isoquinoline scaffold can potentially destabilize the protonated intermediate, thereby slowing down the rate of hydrolysis. Conversely, electron-donating groups may accelerate the reaction.

Conclusion and Recommendations for Drug Development

The 1,3-dioxolane ring, while a valuable pharmacophore in many isoquinoline derivatives, represents a significant stability liability under acidic conditions. A comprehensive understanding of this instability is crucial for the successful development of drug candidates containing this moiety.

Key recommendations for drug development professionals include:

-

Early-Stage Stability Assessment: Conduct forced degradation studies early in the drug discovery process to identify potential stability issues.

-

Formulation Strategies: For oral dosage forms, consider enteric coatings or the use of buffering agents to protect the drug from the acidic environment of the stomach.

-

Pro-drug Approaches: In some cases, a pro-drug strategy could be employed to mask the dioxolane functionality until after absorption.

-

Structural Modification: If the stability of the dioxolane ring is found to be unacceptably low, medicinal chemists may need to explore alternative, more stable isosteres.

By proactively addressing the stability of the dioxolane ring, researchers can mitigate risks and increase the likelihood of developing safe, effective, and stable medicines.

References

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- Kaur, M., & Singh, J. (2016). Synthesis of berberine loaded polymeric nanoparticles by central composite design. AIP Conference Proceedings, 1724(1), 020048.

- Cicero, C. E., & Roma, R. (2025, November 3).

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Singh, J., & Kakkar, S. (2021). Berberine: A Comprehensive Review on its Isolation, Biosynthesis, Chemistry and Pharmacology. Asian Journal of Organic & Medicinal Chemistry, 6(3), 19-33.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Li, Y., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 699233.

- Rawat, T., & Pandey, I. P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Dostál, J., & Slavík, J. (2006). Quaternary protoberberine alkaloids.

- Sharma, A., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

- Yan, Y., et al. (2021). Studies on the Chemical Synthesis of Natural Drugs Berberine. Chinese Journal of Organic Chemistry, 41(10), 3845-3854.

- Schmidt, A. (2016). Forced Degradation for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39.

- Patel, P., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4641-4648.

- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.

- Bu, Y., et al. (2023). Biosynthetic pathway of benzylisoquinoline alkaloids with methylenedioxy bridge. Plant Physiology, 191(2), 996-1010.

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

- Forschungszentrum Jülich. (2023). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(5), e202201878.

- Al-Majdhoub, M. F., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 28(14), 5489.

- Liu, X., et al. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. Biotechnology for Biofuels and Bioproducts, 16(1), 19.

- Szymański, P., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(21), 6431.

- Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896.

-

Mladenova, R., et al. (2024). Angular-Substituted[15][16]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. Molecules, 29(21), 5122.

- Liu, X., et al. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production.

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf.

- Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-433.

- Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(1), 1-10.

- Preprints.org. (2025).

- Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 25(5), 2008-2016.

- Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

- ResearchGate. (n.d.). Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana.

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

- Labinsights. (2023, May 8). Key Points of Drug Stability Analysis. Labinsights.

- Inam, R., et al. (2017). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 331-365). Elsevier.

- Semantic Scholar. (n.d.). Syntheses of Isoquinoline and Substituted Quinolines in Charged Microdroplets. Semantic Scholar.

-

Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

- ACS Publications. (2025). Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables. Organic Process Research & Development.

- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. RSquareL.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. medcraveonline.com [medcraveonline.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dioxolane - Wikipedia [en.wikipedia.org]

- 16. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(1,3-Dioxolan-2-yl)isoquinoline in Advanced Organic Synthesis

Introduction: Unmasking the Potential of a Key Synthetic Building Block

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive alkaloids and pharmaceutical agents.[1][2][3][4] Molecules like the vasodilator papaverine and the anticancer agent ET 743 highlight the therapeutic significance of this N-heterocyclic framework.[5] Consequently, the development of robust and versatile methods for the functionalization of the isoquinoline ring system is of paramount importance to researchers in drug development and synthetic chemistry.

1-(1,3-Dioxolan-2-yl)isoquinoline serves as a pivotal reagent in this field. It is best understood as a stable, masked equivalent of the highly reactive isoquinoline-1-carbaldehyde. The dioxolane group functions as an acid-labile protecting group for the aldehyde, rendering the C1 position inert to nucleophiles and basic conditions. This allows for chemical manipulations at other sites of the molecule before the strategic, late-stage unveiling of the aldehyde functionality. This application note provides an in-depth guide to the utility of 1-(1,3-Dioxolan-2-yl)isoquinoline, detailing its primary application as an aldehyde precursor and presenting protocols for its use in the synthesis of complex molecular architectures.

Core Application: A Controlled-Release Source of Isoquinoline-1-carbaldehyde

The primary and most critical application of 1-(1,3-Dioxolan-2-yl)isoquinoline is its role as a stable precursor to isoquinoline-1-carbaldehyde. The aldehyde itself is a versatile intermediate, but its free form can be prone to self-condensation, oxidation, or undesired reactions under various conditions. The dioxolane acetal provides a robust solution, offering high stability towards a wide range of reagents, particularly bases and organometallics.

The deprotection is typically achieved under mild acidic conditions, regenerating the aldehyde with high efficiency. This process allows chemists to perform other synthetic transformations on the isoquinoline core or on other parts of the molecule before liberating the reactive aldehyde at the desired stage.

Visualization 1: Deprotection Workflow

The following diagram illustrates the fundamental deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline to yield the key synthetic intermediate, isoquinoline-1-carbaldehyde.

Caption: Deprotection of the acetal to unmask the aldehyde.

Protocol 1: General Procedure for Acid-Catalyzed Deprotection

This protocol describes a standard method for the hydrolysis of the dioxolane protecting group to generate isoquinoline-1-carbaldehyde.

Materials:

-

1-(1,3-Dioxolan-2-yl)isoquinoline

-

Tetrahydrofuran (THF)

-

2 M Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: To the stirring solution, add 2 M HCl (2.0-3.0 eq) dropwise at room temperature. The causality here is that while the reaction requires water, THF is used as a co-solvent to ensure the organic starting material remains in solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material will have a different Rf value than the more polar aldehyde product. The reaction is typically complete within 1-4 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8). This step neutralizes the acid catalyst and stops the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volume of the aqueous layer). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude isoquinoline-1-carbaldehyde is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Trustworthiness Note: A self-validating system for this protocol involves confirming product formation via ¹H NMR spectroscopy (observing the appearance of the characteristic aldehyde proton signal around δ 10-11 ppm) and mass spectrometry to verify the expected molecular weight.

Application in Complex Synthesis: Building Phthalideisoquinoline Alkaloids

A powerful demonstration of the strategic use of 1-(1,3-Dioxolan-2-yl)isoquinoline is in the synthesis of phthalideisoquinoline alkaloids, a class of natural products with interesting biological activities.[6] In these syntheses, the isoquinoline-1-carbaldehyde, generated from its stable precursor, acts as a key electrophile.

Visualization 2: Synthetic Strategy for Phthalideisoquinoline Core

The following workflow outlines a convergent synthesis where the unmasked aldehyde from our precursor is coupled with a nucleophilic phthalide fragment to construct the core of alkaloids like egenine or bicuculline.

Caption: Convergent synthesis of a phthalideisoquinoline core.

Protocol 2: Synthesis of a Phthalideisoquinoline Precursor

This protocol outlines the nucleophilic addition of a metalated phthalide to isoquinoline-1-carbaldehyde. This is an advanced procedure requiring anhydrous, inert atmosphere techniques.

Materials:

-

Isoquinoline-1-carbaldehyde (freshly prepared from Protocol 1)

-

6-Bromomeconin (or other substituted phthalide)

-

Anhydrous THF

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

-

Anhydrous Diisopropylamine (if preparing LDA in situ)

-

Schlenk line or glovebox for inert atmosphere

-

Dry ice/acetone bath (-78 °C)

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Setup: Assemble an oven-dried, three-necked flask under a positive pressure of argon or nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.

-

Nucleophile Generation:

-

Dissolve the substituted phthalide (e.g., 6-Bromomeconin, 1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA or n-BuLi (1.1 eq) dropwise via syringe. A color change typically indicates the formation of the anion. Stir the mixture at -78 °C for 30-60 minutes. The causality for using a strong, non-nucleophilic base like LDA at low temperature is to ensure rapid and clean deprotonation without side reactions.

-

-

Electrophile Addition:

-

Dissolve the isoquinoline-1-carbaldehyde (1.0 eq) in a separate flask with anhydrous THF.

-

Transfer this solution via cannula or syringe to the stirring solution of the lithiated phthalide at -78 °C.

-

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

-

Quenching: Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Extract with EtOAc or CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting diastereomeric mixture of alcohols by flash column chromatography on silica gel.

Data Summary

The choice of deprotection conditions can be tailored based on the substrate's sensitivity to acid.

| Acid Catalyst | Solvent System | Typical Temp. | Typical Time | Yield (%) | Notes |

| 2 M HCl | THF / H₂O | Room Temp. | 1-4 h | >90% | Standard, robust conditions. |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / H₂O | 0 °C to RT | 0.5-2 h | >90% | Good for substrates sensitive to chloride ions.[7] |

| p-Toluenesulfonic acid (pTSA) | Acetone / H₂O | Room Temp. | 2-6 h | 85-95% | Milder acidic conditions. |

| SiO₂ (wet) | CH₂Cl₂ | Room Temp. | 12-24 h | Variable | Heterogeneous, very mild, for highly sensitive substrates. |

Yields are typical and can vary based on the specific substrate and reaction scale.

Conclusion

1-(1,3-Dioxolan-2-yl)isoquinoline is a highly valuable and strategic building block in organic synthesis. Its stability under a wide range of conditions, coupled with the ease of its conversion to the versatile isoquinoline-1-carbaldehyde, makes it an indispensable tool for the construction of complex molecules, particularly in the field of alkaloid total synthesis. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively leverage this reagent in their synthetic endeavors.

References

-

ResearchGate. The Isoquinoline Alkaloids. Available at: [Link]

-

Amazon AWS. Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. Available at: [Link]

-

Florida Gulf Coast University. Synthesis of the phthalide isoquinoline alkaloids (-)-egenine, (-)-corytensine, and (-)-bicuculline by asymmetric carbonyl addition of chiral dipole-stabilized organometallics. Available at: [Link]

-

PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

-

University of Bath's research portal. The Isoquinoline Alkaloids. Available at: [Link]

-

YouTube. (2020, November 2). Reactions of Isoquinoline. Available at: [Link]

-

Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Available at: [Link]

-

PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

-

Thieme. Product Class 5: Isoquinolines. Available at: [Link]

-

MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

-

ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Available at: [Link]

-

Wikipedia. Isoquinoline. Available at: [Link]

-

MDPI. (2022, June 13). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available at: [Link]

-

Arkat USA. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Available at: [Link]

-

Glen Research. Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Available at: [Link]

-

Der Pharma Chemica. Synthesis of 3 (N(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available at: [Link]

-

Organic Chemistry Portal. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Available at: [Link]

-

ResearchGate. (2025, August 6). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available at: [Link]

-

Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available at: [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Research Portal [scholarscommons.fgcu.edu]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: The Synthetic Utility of Isoquinolinium Salts as Versatile Intermediates in Drug Discovery and Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of isoquinolinium salts as versatile intermediates in the synthesis of complex, functionalized isoquinoline scaffolds. This document moves beyond a rigid template to offer an in-depth exploration of the underlying chemical principles, supported by detailed, field-proven protocols and authoritative references.

I. Introduction: The Isoquinoline Scaffold and the Strategic Role of Isoquinolinium Salts